(3R)-1,1-dioxothiane-3-carboxylic acid
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Overview
Description
(3R)-1,1-dioxothiane-3-carboxylic acid is a chemical compound characterized by its unique structure, which includes a thiane ring with a carboxylic acid group at the third position and two oxygen atoms forming a dioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1,1-dioxothiane-3-carboxylic acid typically involves the formation of the thiane ring followed by the introduction of the carboxylic acid group. One common method includes the cyclization of a suitable precursor under acidic or basic conditions, followed by oxidation to introduce the dioxo group. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3R)-1,1-dioxothiane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the dioxo group to other functional groups.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiane derivatives with different functional groups.
Scientific Research Applications
(3R)-1,1-dioxothiane-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R)-1,1-dioxothiane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3R)-1,1-dioxothiane-3-carboxylic acid include other thiane derivatives and compounds with similar functional groups, such as:
- Thiane-2-carboxylic acid
- 1,1-dioxothiane-4-carboxylic acid
- Thiane-3-sulfonic acid
Uniqueness
What sets this compound apart is its specific stereochemistry and the presence of the dioxo group, which can significantly influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H10O4S |
---|---|
Molecular Weight |
178.21 g/mol |
IUPAC Name |
(3R)-1,1-dioxothiane-3-carboxylic acid |
InChI |
InChI=1S/C6H10O4S/c7-6(8)5-2-1-3-11(9,10)4-5/h5H,1-4H2,(H,7,8)/t5-/m0/s1 |
InChI Key |
UGIYZUNKFKCETD-YFKPBYRVSA-N |
Isomeric SMILES |
C1C[C@@H](CS(=O)(=O)C1)C(=O)O |
Canonical SMILES |
C1CC(CS(=O)(=O)C1)C(=O)O |
Origin of Product |
United States |
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